molecular formula C24H24N6O4S2 B2949386 N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 309968-95-4

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2949386
CAS No.: 309968-95-4
M. Wt: 524.61
InChI Key: FDCNZWCKRLOHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a thioether-linked 2-oxo-2-(thiazol-2-ylamino)ethyl chain at position 3. The triazole ring is further functionalized with a 3-methoxybenzamide moiety via a methylene bridge at position 4. The presence of sulfur-containing groups (thioether and thiazole) enhances metabolic stability and binding affinity to metal-containing active sites, common in therapeutic targets .

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S2/c1-3-34-18-9-7-17(8-10-18)30-20(14-26-22(32)16-5-4-6-19(13-16)33-2)28-29-24(30)36-15-21(31)27-23-25-11-12-35-23/h4-13H,3,14-15H2,1-2H3,(H,26,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCNZWCKRLOHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features several key structural motifs that contribute to its biological activity:

  • Triazole and Thiazole Moieties : These heterocycles are known for their diverse pharmacological properties.
  • Ethoxyphenyl and Methoxybenzamide Groups : These functional groups enhance the compound's ability to interact with biological targets.

The molecular formula for this compound is C25H26N6O5S2C_{25}H_{26}N_{6}O_{5}S_{2}, with a molecular weight of 554.6g/mol554.6\,g/mol .

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of sulfur-containing groups in the structure may enhance this activity by interfering with microbial metabolism or cell wall synthesis .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. Compounds with similar structures have shown promising cytotoxic effects against various human cancer cell lines. For example, a study evaluated the cytotoxicity of triazole derivatives and found that they can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors involved in critical biological pathways, leading to altered cellular functions. Detailed studies are required to elucidate these interactions fully.

Comparative Analysis

A comparison of this compound with other similar compounds reveals variations in biological activity:

CompoundMolecular FormulaAntimicrobial ActivityAnticancer Activity
N-AC25H26N6O5S2ModerateStrong
N-BC22H24N6O4SHighModerate
N-CC20H22N4O3SLowHigh

Case Studies

  • Antimicrobial Activity : A study on thiazole derivatives demonstrated that compounds with similar structural features exhibited broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells : In a recent evaluation of triazole derivatives, one compound showed IC50 values in the low micromolar range against multiple cancer cell lines, suggesting significant potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Compound A: N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide ()

  • Key Differences: Replaces the 4-ethoxyphenyl group with an allyl group and substitutes the 3-methoxybenzamide with a 4-methylphenoxyacetamide.

Compound B: N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()

  • Key Differences: Substitutes the thiazol-2-ylamino group with a hydroxyamino-oxoethyl chain and replaces 4-ethoxyphenyl with benzyl.
  • Functional Impact: The hydroxyamino group introduces hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic targets. However, the benzyl group’s bulkiness could limit membrane permeability .

Triazole Derivatives with Varied Substituents

Compound C : 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid ()

  • Key Differences : Replaces the triazole core with an isoxazole ring and lacks the thiazole-thioether linkage.
  • This derivative showed moderate activity in preliminary SAR studies but required higher doses for efficacy .

Compound D : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()

  • Key Differences : Uses a thiadiazole ring fused with isoxazole instead of triazole and lacks sulfur-based substituents.
  • Functional Impact : The thiadiazole’s electron-withdrawing properties may enhance stability but reduce nucleophilic reactivity. This compound exhibited strong IR absorption at 1606 cm⁻¹ (C=O), indicating a rigid planar structure suitable for π-π stacking .

Pharmacologically Active Analogues

Compound E: 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester ()

  • Key Differences: Incorporates a nicotinic acid ester and a benzoylimino-thiadiazole group.
  • Functional Impact : The ester group improves bioavailability, while the thiadiazole-nicotinic acid hybrid showed an IC₅₀ of 1.61 μg/mL against HepG-2 cells, suggesting superior anticancer activity compared to the target compound’s untested but structurally related profile .

Compound F: N-[2-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-(dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]amino)acetate ()

  • Key Differences : Uses an imidazole ring with a chlorobenzo[b]thiophene substituent.
  • Functional Impact : The chlorobenzo[b]thiophene enhances lipophilicity, aiding blood-brain barrier penetration. However, the absence of a thiazole moiety limits its utility in thiamine-dependent enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Activity/Data Reference
Target Compound 1,2,4-Triazole 4-Ethoxyphenyl, Thiazol-2-ylamino-thioether ~550 (estimated) Hypothesized kinase inhibition
Compound A 1,2,4-Triazole Allyl, 4-Methylphenoxyacetamide ~560 ACE2 binding: -5.51 kcal/mol
Compound B 1,2,4-Triazole Benzyl, Hydroxyamino-oxoethyl 492.6 Enhanced hydrogen bonding
Compound E Thiadiazole-Isoxazole Nicotinic acid ester, Benzoylimino 444.52 IC₅₀ = 1.61 μg/mL (HepG-2)
Compound F Imidazole Chlorobenzo[b]thiophene, Dimethylamino ~480 CNS-targeted activity

Key Research Findings and Implications

  • Electron-Deficient Cores : The target compound’s 1,2,4-triazole core, combined with thiazole and thioether groups, provides a balance of electron density and steric bulk, favoring interactions with ATP-binding pockets (e.g., kinases) .
  • Substituent Flexibility : Analogues with smaller substituents (e.g., allyl in Compound A) show improved binding kinetics but reduced metabolic stability compared to the 4-ethoxyphenyl group .
  • Biological Performance : While the target compound’s activity remains uncharacterized, structurally related compounds (e.g., ’s thiadiazoles) demonstrate potent anticancer effects, suggesting promising avenues for in vitro testing .

Q & A

Q. What are the key synthetic strategies for preparing N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide?

Methodological Answer: The synthesis involves multi-step heterocyclic chemistry:

Triazole Core Formation : Cyclize thiosemicarbazides or hydrazine derivatives in acidic media to form 1,2,4-triazole intermediates .

Thiazole Incorporation : React 2-aminothiazole derivatives with chloroacetyl chloride or thiourea analogs to introduce the thiazol-2-ylamino moiety .

Functionalization : Attach the 3-methoxybenzamide group via nucleophilic substitution or coupling reactions under mild conditions (e.g., dioxane, triethylamine) .

Purification : Use recrystallization (ethanol-DMF mixtures) or column chromatography (ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Confirm ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), aromatic protons (δ 6.8–8.0 ppm), and thiazole NH (δ ~10–12 ppm) .
    • ¹³C NMR : Assign triazole (C=N, ~150–160 ppm) and benzamide carbonyl (C=O, ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Antimicrobial : Disc diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Mechanistic Studies :
    • Enzyme inhibition (e.g., kinase assays) using purified targets (e.g., EGFR, VEGFR) .
    • Apoptosis detection via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the 4-ethoxyphenyl or 3-methoxybenzamide groups to assess steric/electronic effects. For example:
    • Replace ethoxy with methoxy or halogens to alter lipophilicity .
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring to enhance target binding .
  • Biological Testing : Compare IC₅₀ values across analogs (Table 1).

Q. Table 1. Example SAR for Triazole-Thiazole Derivatives

Substituent (R)IC₅₀ (μM)LogP
4-Ethoxyphenyl1.23.5
4-Fluorophenyl0.83.1
4-Nitrophenyl0.52.8

Reference : Trends from .

Q. What computational methods predict binding modes and reactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR). Key residues (e.g., Lys745, Thr790) form hydrogen bonds with the triazole-thiazole core .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets .

Q. How can researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Control Experiments : Verify purity via HPLC (>95%) and confirm stereochemistry with X-ray crystallography .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize results to reference drugs (e.g., doxorubicin) .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers or confounding variables .

Q. What advanced strategies optimize reaction yields and selectivity?

Methodological Answer:

  • Reaction Design : Apply ICReDD’s quantum-chemical path searches to predict optimal conditions (e.g., solvent polarity, temperature) .
  • Catalysis : Screen Pd/Cu catalysts for Suzuki or click chemistry to improve regioselectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.